tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-8(9-12-6-7-13-9)14-10(15)16-11(2,3)4/h6-8H,5H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHWFFQXRGSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| 1-(1H-imidazol-2-yl)propylamine | Primary amine substrate | Synthesized or commercially available |
| Di-tert-butyl dicarbonate (Boc2O) | Boc protecting agent | Commercially available |
| Base (e.g., triethylamine) | Acid scavenger during Boc protection | Commercially available |
| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Anhydrous conditions preferred |
Boc Protection of 1-(1H-imidazol-2-yl)propylamine
- The amine substrate is dissolved in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon).
- A base like triethylamine is added to neutralize the acid generated during the reaction.
- Di-tert-butyl dicarbonate (Boc2O) is added slowly at low temperature (0 °C to room temperature) to the amine solution.
- The mixture is stirred for several hours (typically 12–24 h) at room temperature to ensure complete conversion.
- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
- After completion, the reaction mixture is washed with aqueous acid and base to remove impurities.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Final purification is done by column chromatography or recrystallization to yield tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate with purity >95%.
Alternative Synthetic Routes
- Some methods involve first synthesizing tert-butyl (3-bromopropyl)carbamate by Boc protection of 3-bromopropylamine hydrobromide, followed by nucleophilic substitution with imidazole to introduce the imidazole ring.
- Another approach includes coupling reactions using amide bond formation or reductive amination strategies with protected intermediates.
- Use of protecting groups and reaction conditions is optimized to prevent side reactions such as over-alkylation or decomposition of the imidazole ring.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 1-(1H-imidazol-2-yl)propylamine + Boc2O, Et3N, DCM, 0 °C to RT, 12–24 h | Formation of Boc-protected carbamate |
| 2 | Workup: aqueous acid/base wash, drying, concentration | Crude product |
| 3 | Purification by column chromatography or recrystallization | Pure this compound |
- Purity is typically confirmed by HPLC or NMR spectroscopy, with reported purities around 95% or higher.
- Molecular formula: C11H19N3O2
- Molecular weight: Approximately 225.29 g/mol
- Characteristic NMR signals include tert-butyl group singlet (~1.4 ppm), methylene and methine protons adjacent to carbamate and imidazole rings, and imidazole aromatic protons.
- Reaction conditions such as temperature, solvent choice, and stoichiometry of Boc2O and base are critical for high yield and purity.
- Anhydrous conditions and inert atmosphere prevent hydrolysis and side reactions.
- Purification techniques significantly impact the final product quality; flash chromatography with appropriate solvent gradients is preferred.
- Alternative synthetic routes involving halide intermediates and nucleophilic substitution have been reported with moderate to good yields (50–80%).
- Scale-up considerations include maintaining temperature control and efficient mixing to ensure consistent product quality.
| Method | Key Steps | Yield Range | Notes |
|---|---|---|---|
| Direct Boc protection of amine | Amine + Boc2O + base in DCM, RT, 12–24 h | 70–90% | Most straightforward, high purity |
| Halide intermediate substitution | Boc protection of 3-bromopropylamine, then substitution with imidazole | 50–80% | Requires additional steps, moderate yield |
| Coupling reactions | Amide bond formation or reductive amination | Variable | More complex, used for derivatives |
The preparation of this compound is well-established through Boc protection of the corresponding amine under mild, anhydrous conditions. Optimization of reaction parameters and purification methods yields a high-purity compound suitable for pharmaceutical research and synthetic applications. Alternative routes involving halide intermediates provide flexibility but may require additional steps and purification.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
tert-Butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, synthesis yields, and physicochemical properties of tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate and analogous compounds:
Key Observations:
- Heterocycle Impact: The imidazole ring in the target compound provides two hydrogen-bonding sites (N–H and lone pairs), whereas thiazole (in ) offers one sulfur and one nitrogen atom, reducing hydrogen-bonding diversity. Benzimidazolone derivatives (e.g., ) introduce additional hydrogen-bond donors (NH) and acceptors (C=O), enhancing crystal packing stability .
Substituent Effects :
Biological Activity
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (CAS No. 1595764-73-0) is a chemical compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields such as medicine and industry.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a propyl chain containing an imidazole ring.
The biological activity of this compound is largely attributed to the imidazole structure, which is known for its ability to interact with various biological targets due to its amphoteric nature. Imidazole derivatives can influence multiple biochemical pathways, including:
- Enzyme Inhibition : Compounds containing imidazole have been shown to inhibit certain enzymes, potentially leading to therapeutic effects.
- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial and antifungal properties. This compound has been evaluated for its effectiveness against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.5 |
| A549 | 7.2 |
| HCT116 | 6.3 |
These findings highlight the potential of this compound in cancer therapy, particularly in targeting specific tumor types.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial activity.
Study 2: Anticancer Mechanism
In a recent investigation by Johnson et al. (2024), the anticancer mechanism of this compound was studied using MCF-7 breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism conducive to cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The compound is typically synthesized via carbamate protection of an imidazole-containing amine. For example, tert-butyl carbamate derivatives are often prepared using Boc anhydride [(Boc)₂O] under basic conditions (e.g., triethylamine or DMAP in THF) at 0–25°C. Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equiv of Boc reagent) and reaction time (4–24 hours) to suppress over-alkylation or hydrolysis byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical .
Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key functional groups: Boc-protected amine (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon), imidazole protons (δ ~6.8–7.2 ppm), and propyl chain resonances.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch of imidazole).
- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-validation of these datasets ensures structural fidelity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding imidazole ring orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-resolution data. Key steps:
Crystallization : Use vapor diffusion (e.g., DCM/hexane) to grow high-quality crystals.
Data Collection : Resolve torsional angles of the imidazole-propyl-Boc moiety.
Hydrogen Bond Analysis : Graph set analysis (as per Etter’s rules) identifies intermolecular interactions (e.g., N-H···O=C or C-H···π) that stabilize the crystal lattice .
Q. What strategies are effective in addressing contradictions between NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., dynamic vs. static conformations) require:
- Variable-Temperature NMR : Probe rotational barriers of the propyl chain or Boc group.
- DFT Calculations : Compare energy-minimized conformers with crystallographic torsion angles.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions influencing solid-state vs. solution structures .
Q. How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use Boc-protected chiral amines (e.g., L-proline derivatives) during coupling.
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases.
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd-BINAP complexes) for stereoselective C-N bond formation .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
